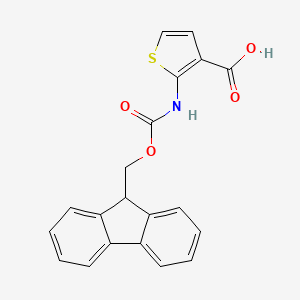

2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid

Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted at position 2 with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group and at position 3 with a carboxylic acid moiety. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine . The thiophene scaffold introduces unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO4S/c22-19(23)16-9-10-26-18(16)21-20(24)25-11-17-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17/h1-10,17H,11H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOJADAWBRFORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CS4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid typically involves multiple steps:

Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality. This is usually achieved by reacting fluorene with chloroformate in the presence of a base such as triethylamine.

Thiophene Functionalization: The thiophene ring is functionalized by introducing the carboxylic acid group at the 3-position. This can be done through a variety of methods, including direct carboxylation or via intermediate steps involving halogenation followed by substitution.

Coupling Reaction: The Fmoc-protected amine is then coupled with the functionalized thiophene using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Peptide Synthesis

Fmoc Group in Solid Phase Peptide Synthesis (SPPS)

The Fmoc group is widely used as a protective group in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The use of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid allows for the incorporation of thiophene into peptides, which can enhance their biological activity and stability.

Case Study: Synthesis of Thiophene-containing Peptides

A study demonstrated the synthesis of peptides containing thiophene residues using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid as a building block. These peptides exhibited improved binding affinity to specific receptors compared to their non-thiophene counterparts, indicating the potential for developing more effective therapeutic agents.

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiophene derivatives possess anticancer properties. The incorporation of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid into drug candidates has shown promise in targeting cancer cells more effectively.

Case Study: In Vitro Studies on Cancer Cell Lines

In vitro studies on various cancer cell lines demonstrated that compounds derived from 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid exhibited significant cytotoxicity. For instance, derivatives were tested against breast cancer cells (MCF-7) and showed a dose-dependent response, highlighting their potential as chemotherapeutic agents.

Materials Science

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid into polymer matrices can enhance charge transport properties.

Case Study: Development of Conductive Polymers

Research focused on developing conductive polymers using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid as a monomer. The resulting polymers exhibited enhanced conductivity and stability under operational conditions, making them suitable for use in electronic devices.

Bioconjugation and Drug Delivery Systems

Targeted Drug Delivery

The ability to modify the structure of drugs using 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid allows for targeted delivery systems that can improve the therapeutic index of drugs by minimizing side effects.

Case Study: Nanoparticle Formulations

Studies have explored the formulation of nanoparticles incorporating this compound to create targeted delivery systems for anticancer drugs. The results indicated that these nanoparticles could effectively deliver drugs to tumor sites while reducing systemic toxicity.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Used as a building block in SPPS | Enhanced binding affinity in synthesized peptides |

| Medicinal Chemistry | Potential anticancer agent | Significant cytotoxicity against cancer cell lines |

| Materials Science | Incorporation into organic electronics | Improved conductivity in polymer matrices |

| Bioconjugation | Development of targeted drug delivery systems | Effective drug delivery with reduced toxicity |

Mechanism of Action

The mechanism by which 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid exerts its effects depends on its application:

In Organic Synthesis: Acts as a versatile intermediate that can undergo various chemical transformations.

In Biological Systems: May interact with specific enzymes or receptors, modulating their activity through binding interactions.

In Material Science: Contributes to the properties of polymers and other materials through its structural features.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(9H-fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid, highlighting their modifications, applications, and properties:

Structural and Functional Differences

Thiophene vs. Benzene Backbones

- Benzene Derivatives: Compounds like (R)-3-(3,5-difluorophenyl)propanoic acid (CAS 211637-75-1) incorporate fluorinated aromatic rings, which are common in medicinal chemistry to modulate bioavailability and binding affinity .

Functional Group Variations

- Mercapto Group : The thiol-containing analog (CAS 135248-89-4) enables disulfide bond formation, critical for stabilizing peptide structures but requires careful handling due to oxidation sensitivity .

- Morpholine and Piperazine Derivatives : These heterocycles (e.g., CAS 204320-51-4) introduce rigidity and hydrogen-bonding capabilities, often used in kinase inhibitors or receptor-targeted molecules .

Physicochemical Properties

- Molecular Weight and Solubility: Thiophene derivatives generally have lower molecular weights (e.g., C₁₉H₁₅NO₄S ≈ 361 g/mol) compared to fluorinated analogs (e.g., C₂₄H₁₉F₂NO₄ ≈ 447 g/mol), impacting solubility in polar solvents .

- Stability : The Fmoc group in all compounds is base-labile but stable under acidic conditions, aligning with standard SPPS workflows .

Biological Activity

2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid, also known by its CAS number 130309-35-2, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

The molecular formula of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid is , with a molecular weight of 393.46 g/mol. The compound features a thiophene ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

| Property | Value |

|---|---|

| Molecular Formula | C22H19NO4S |

| Molecular Weight | 393.46 g/mol |

| CAS Number | 130309-35-2 |

| Purity | >96% |

Antimicrobial Activity

Research indicates that compounds containing thiophene structures exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiophene derivatives, demonstrating their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Thiophene derivatives have been shown to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. In vitro studies suggest that 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : Evaluate the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed.

- Results : The compound exhibited a zone of inhibition of 15 mm at a concentration of 100 µg/mL.

-

Case Study on Anti-inflammatory Activity :

- Objective : Assess the effect on cytokine release in LPS-stimulated macrophages.

- Methodology : ELISA assays were conducted.

- Results : A significant reduction (p < 0.01) in TNF-alpha production was observed at concentrations ranging from 10 to 50 µM.

Synthesis Methods

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid typically involves the following steps:

-

Preparation of Thiophene Derivative :

- Starting materials such as brominated thiophenes are reacted with amines under controlled conditions to form the desired thiophene backbone.

-

Fmoc Protection :

- The amino group is protected using Fmoc (9-fluorenylmethoxycarbonyl) to facilitate further reactions without unwanted side reactions.

-

Carboxylic Acid Formation :

- The final step involves converting the intermediate into the carboxylic acid form through hydrolysis or oxidation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(9H-Fluoren-9-ylmethoxycarbonylamino)thiophene-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Fmoc-protection of the amine group on a thiophene-carboxylic acid scaffold. Key steps include:

- Coupling Reaction : Use of Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to protect the amino group .

- Solvent and Temperature : Reactions are conducted at 0–25°C under nitrogen to prevent hydrolysis of the Fmoc group.

- Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or preparative HPLC is used to isolate the product .

- Optimization Tips : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2–1.5 equivalents of Fmoc-Cl) to minimize side products like di-Fmoc derivatives .

Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95% target) .

- NMR : Confirm the Fmoc group (δ 7.3–7.8 ppm aromatic protons) and thiophene ring (δ 6.5–7.2 ppm) in - and -NMR .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) .

Q. What are the primary applications of this compound in peptide and materials science?

- Peptide Synthesis : Acts as a protected amino acid derivative for solid-phase peptide synthesis (SPPS), enabling incorporation of thiophene-based residues into peptide backbones .

- Materials Science : Used to design conjugated polymers or foldamers due to the thiophene ring’s electronic properties .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural analysis, and how are they resolved?

- Common Issues :

- Twinned Crystals : May produce ambiguous electron density maps, complicating Fmoc-group placement .

- Disorder : Flexible Fmoc groups can adopt multiple conformations, requiring refinement tools like SHELXL’s PART instruction .

- Resolution :

- Use twin refinement in SHELXL (e.g., BASF parameter) for twinned data .

- Apply Hirshfeld atom refinement (HAR) for accurate hydrogen positioning in polar bonds .

Q. What experimental strategies mitigate low coupling efficiency when incorporating this compound into peptide chains?

- Challenges : The steric bulk of the Fmoc group and thiophene ring can hinder activation.

- Solutions :

- Activation Reagents : Use HATU or PyBOP instead of HOBt/DIC for better reactivity .

- Microwave-Assisted Synthesis : Enhances coupling rates by reducing reaction time (e.g., 50°C, 10–20 W) .

- Solvent Optimization : Replace DMF with DMSO or NMP to improve solubility of the bulky intermediate .

Q. How do researchers address stability concerns during long-term storage of this compound?

- Degradation Pathways : Hydrolysis of the Fmoc group or oxidation of the thiophene ring.

- Stabilization Methods :

- Storage Conditions : -20°C under argon in amber vials to limit light/oxygen exposure .

- Lyophilization : Convert to a stable lyophilized powder (add 5% trehalose as cryoprotectant) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data between batches of this compound?

- Potential Causes :

- Solvent Impurities : Residual DCM or TEA in the sample (δ 1.2 ppm for TEA) .

- Rotamers : Slow rotation around the Fmoc carbonyl-thiophene bond creates split peaks in -NMR .

- Resolution :

- Acquire NMR at elevated temperatures (40–60°C) to coalesce rotamer signals .

- Use --HSQC to confirm carbon assignments and exclude impurities .

Q. Why might X-ray diffraction data show inconsistent unit cell parameters for this compound?

- Factors :

- Polymorphism : Different crystal packing modes (e.g., monoclinic vs. orthorhombic) due to solvent of crystallization .

- Hydration : Variable water content alters cell dimensions .

- Mitigation :

- Recrystallize from a single solvent (e.g., ethanol/water 9:1) .

- Perform SC-XRD at low temperature (100 K) to stabilize the lattice .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in the laboratory?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.